2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide
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Overview
Description
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide is a complex organic compound that features a pyrrolidinone ring, an ethoxy group, and a benzamide structure
Scientific Research Applications
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of novel therapeutic agents due to its potential biological activity.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Industrial Applications: It is used as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
Target of Action
It is known that compounds with a 2-oxopyrrolidin-1-yl structure, such as piracetam, interact with the neurotransmitter gaba . This suggests that 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide may also interact with GABA or similar neurotransmitters.
Mode of Action
Based on the structure, it can be inferred that the compound might interact with its targets in a similar way to other 2-oxopyrrolidin-1-yl compounds .
Biochemical Pathways
Compounds with a similar structure, such as pyrrolidin-2-ones, are known to be involved in various biological processes .
Result of Action
It is known that compounds with a similar structure have shown antioxidant activities .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These factors could include temperature, pH, and the presence of other compounds. For instance, some compounds with a similar structure are stored in a dry environment, under -20°C .
Preparation Methods
The synthesis of 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide typically involves the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved by reacting substituted salicylaldehydes with 2-(2-oxopyrrolidin-1-yl)acetamide, leading to Schiff base intermediates which are then reduced.
Ethoxy Group Introduction: The ethoxy group can be introduced through an esterification reaction involving 2-oxopyrrolidineacetic acid and methanol in the presence of an acid catalyst.
Benzamide Formation: The final step involves the formation of the benzamide structure by reacting the intermediate with phenylamine under suitable conditions.
Chemical Reactions Analysis
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide undergoes various chemical reactions:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the ethoxy group or the benzamide moiety, using reagents like sodium methoxide or potassium tert-butoxide.
Comparison with Similar Compounds
Similar compounds include:
- 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]benzamide
- 2-ethoxy-N-(2-methoxyphenyl)-N-[(2-oxopyrrolidin-1-yl)methyl]benzamide
These compounds share structural similarities but differ in their substituents, which can lead to variations in their biological activity and chemical properties. The unique combination of the ethoxy group, pyrrolidinone ring, and benzamide structure in 2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide makes it distinct in its class.
Properties
IUPAC Name |
2-ethoxy-N-[(2-oxopyrrolidin-1-yl)methyl]-N-phenylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O3/c1-2-25-18-12-7-6-11-17(18)20(24)22(16-9-4-3-5-10-16)15-21-14-8-13-19(21)23/h3-7,9-12H,2,8,13-15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWJHMFOIWOTLAL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)N(CN2CCCC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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